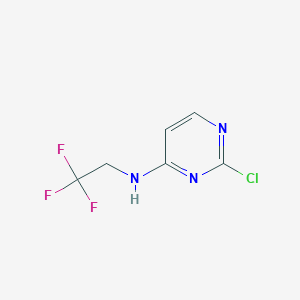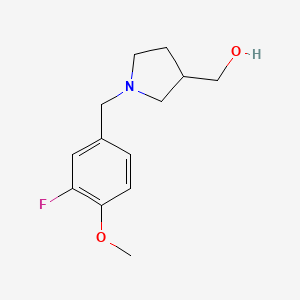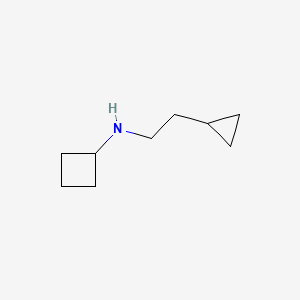![molecular formula C13H18N2O2 B1466751 1-[(4-メトキシフェニル)メチル]-1,4-ジアゼパン-2-オン CAS No. 1368422-86-9](/img/structure/B1466751.png)
1-[(4-メトキシフェニル)メチル]-1,4-ジアゼパン-2-オン
説明
1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Methoxyphenyl)methyl]-1,4-diazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成と構造決定
この化合物は、1-(4-メトキシフェニル)-5-メチル-N'-(2-オキソインドリン-3-イリデン)-1H-1,2,3-トリアゾール-4-カルボヒドラジドの合成に使用されてきました . 1-(4-メトキシフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボヒドラジドとインドリン-2,3-ジオンの等モル当量を酸性条件下で沸騰エタノール中で反応させることにより、収率88%で化合物が生成されました .
量子計算調査
この化合物について、量子計算調査が行われました . 化合物の理論的IR、NMR(GIAO技術を使用)、UV、および4つの異なる溶媒における非線形光学特性(NLO)を計算しました . 時間依存性(TD)DFTを用いて計算されたHOMO-LUMOエネルギーは、分子内で電荷移動が起こることを明らかにしました .
薬物様性と薬効
この化合物の薬物様性と薬効が調べられました . インシリコ吸収、分布、代謝、および排泄(ADME)分析を実施して、分子のいくつかの物理化学的特性、親油性、水溶解性、薬物動態、薬物様性、および薬効を決定しました .
分子ドッキング
この化合物について分子ドッキング計算が行われました . これらの計算の結果は、化合物と生物学的標的との潜在的な相互作用についての貴重な洞察を提供します .
生物活性
この化合物に関連する1,2,3-トリアゾールは、顕著な生物活性を示すことが知られています . それらは、抗糖尿病薬、抗炎症薬、抗真菌剤、抗菌剤、および抗ウイルス剤として作用します .
医薬品中の有効成分
この化合物に関連するペンダント1,2,3-トリアゾール環系を含む化合物は、タゾバクタムやセフトリジンなどの医薬品中の有効成分です . カルボキサミドトリアゾールの抗腫瘍活性や、部分発作の治療における抗てんかん薬としてのルフィナミドの適用に見られるように、他のトリアゾール誘導体も効果的です .
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,4-diazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-11(4-6-12)10-15-8-2-7-14-9-13(15)16/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSUAFZVAGQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCNCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine](/img/structure/B1466674.png)

![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

